molecular formula C18H21ClN4O2 B11679933 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11679933
M. Wt: 360.8 g/mol
InChI Key: IWYWWPZNZWDJRC-NDENLUEZSA-N
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Description

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a furan-2-ylmethylidene acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine derivative: The reaction of 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide to form 1-(2-chlorobenzyl)piperazine.

    Formation of the hydrazide: The reaction of 1-(2-chlorobenzyl)piperazine with ethyl chloroacetate to form the corresponding ester, followed by hydrazinolysis to yield the hydrazide.

    Formation of the final compound: The condensation of the hydrazide with furan-2-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs for treating various diseases.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)piperazine: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the final condensation step.

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

Uniqueness

2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H21ClN4O2/c19-17-6-2-1-4-15(17)13-22-7-9-23(10-8-22)14-18(24)21-20-12-16-5-3-11-25-16/h1-6,11-12H,7-10,13-14H2,(H,21,24)/b20-12-

InChI Key

IWYWWPZNZWDJRC-NDENLUEZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C\C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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